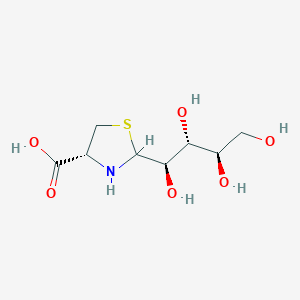

D-ribose-L-cysteine

Overview

Description

D-ribose-L-cysteine (DRLC) is an analogue of cysteine that has been shown to boost cellular antioxidant capacity by enhancing intracellular biosynthesis of glutathione (GSH) . Deficiency of GSH has been implicated in the pathogenesis of Alzheimer’s disease (AD), a neurodegenerative disorder associated with loss of memory .

Synthesis Analysis

DRLC is a synthetic supplement that increases the glutathione levels in the body cell for adenosine triphosphate production . It has been demonstrated to effectively promote the synthesis of glutathione .Molecular Structure Analysis

The exact mass of D-ribose-L-cysteine is 253.06 with a molecular weight of 253.260. The elemental analysis shows C: 37.94, H: 5.97, N: 5.53, O: 37.90, and S: 12.66 .Chemical Reactions Analysis

DRLC has been shown to enhance memory performance and attenuate scopolamine-induced amnesia. It also increases acetyl-cholinesterase activity and oxidative stress, as shown by decreased antioxidant substrates (glutathione and catalase) and elevated malondialdehyde contents in mice with scopolamine amnesia .Scientific Research Applications

Neurobehavioral Restoration

D-ribose-L-cysteine (DRLC) has been found to exhibit restorative neurobehavioral functions. It modulates neurochemical activities and inhibits oxido-inflammatory perturbations in rats exposed to polychlorinated biphenyl . DRLC has been shown to reverse PCB-induced decline in locomotion, cognitive performance, and depressive-like features .

Neuroprotection

DRLC is a neuroprotective precursor element of glutathione. It has been shown to have neuroprotective effects on PCB-induced neurobehavioral impairments such as cognitive deficit and depressive-like feature through antioxidative and anti-nitrergic stress, anti-neuroinflammation, inhibition of brain metabolizing enzymes, and normalization of neurochemical homeostasis .

Oxidative Stress Mitigation

DRLC is promoted as a dietary supplement that protects against oxidative stress-related disorders. It carries a patent specifically for raising glutathione levels , a potent neutralizer of reactive oxygen species (ROS).

Neurotoxicity Prevention

DRLC has been demonstrated to effectively attenuate the neurotoxic effects of manganese (Mn). It improves glutathione levels, apoptotic and astrocytic responses, and neuronal ultrastructural integrity following Mn exposure .

Therapeutic Strategy Against Mn Overexposure

DRLC may be useful as a therapeutic strategy against neurological consequences of Mn overexposure. It effectively minimizes and prevents the neurotoxic events caused by Mn .

Adaptogenic-like Activity

DRLC exhibits adaptogenic-like activity through inhibition of oxido-inflammatory responses and increased neuronal caspase-3 activity in mice exposed to unpredictable chronic mild stress .

Mechanism of Action

Target of Action

D-ribose-L-cysteine (RibCys) primarily targets the glutathione (GSH) antioxidant defense system . GSH is a potent neutralizer of reactive oxygen species (ROS), which are harmful byproducts of cellular metabolism .

Mode of Action

RibCys acts as a prodrug for cysteine , delivering a bioavailable form of L-cysteine by releasing the sulfhydryl amino acid in vivo via non-enzymatic ring opening through hydrolysis . The liberated L-cysteine then stimulates hepatic glutathione biosynthesis . This action effectively promotes the synthesis of GSH, thereby enhancing the body’s antioxidant capacity .

Biochemical Pathways

RibCys influences several biochemical pathways. It inhibits oxido-inflammatory responses and increases neuronal caspase-3 activity . The compound also attenuates the increased brain contents of malondialdehyde (MDA), tumor necrosis factor-alpha (TNF-α), interleukin-6, and acetyl-cholinesterase, and it boosts the antioxidant status (GSH, superoxide-dismutase (SOD), and catalase) that is typically decreased under stress conditions .

Pharmacokinetics

It is known that ribcys is orally administered and is able to cross the blood-brain barrier to exert its effects on the central nervous system .

Result of Action

RibCys has been shown to reduce anxiety, memory deficit, adrenal gland enlargement, glucose, and corticosterone concentrations in mice exposed to unpredictable chronic mild stress . It also increases caspase-3 activity and reduces histomorphological distortions of neuronal cells of the hippocampus, amygdala, and prefrontal cortex .

Action Environment

The action of RibCys can be influenced by environmental factors such as exposure to stressors. For instance, in a study where mice were exposed to unpredictable chronic mild stress, RibCys exhibited adaptogenic-like effects, suggesting that it might modulate corticosterone-mediated oxido-inflammatory processes and altered caspase-3 activity .

properties

IUPAC Name |

(4R)-2-[(1R,2R,3R)-1,2,3,4-tetrahydroxybutyl]-1,3-thiazolidine-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15NO6S/c10-1-4(11)5(12)6(13)7-9-3(2-16-7)8(14)15/h3-7,9-13H,1-2H2,(H,14,15)/t3-,4+,5+,6+,7?/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AGZXTDUDXXPCMJ-HZYAIORGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(NC(S1)C(C(C(CO)O)O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H](NC(S1)[C@@H]([C@@H]([C@@H](CO)O)O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15NO6S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

253.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

D-ribose-L-cysteine | |

CAS RN |

232617-15-1 | |

| Record name | D-Ribose-L-cysteine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0232617151 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | D-RIBOSE-L-CYSTEINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4PS0070ASU | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

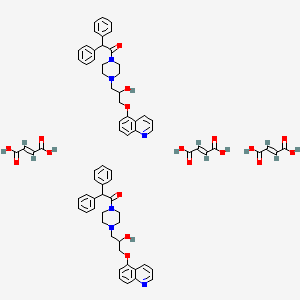

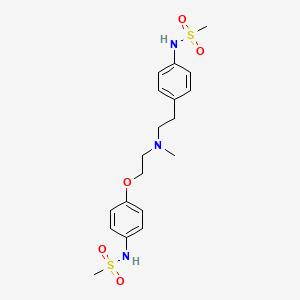

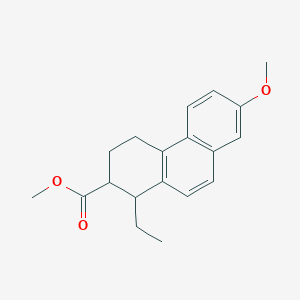

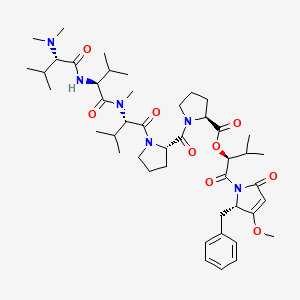

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

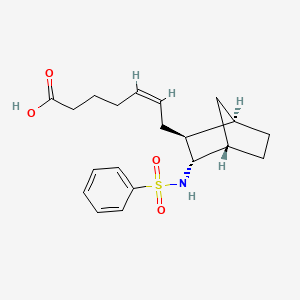

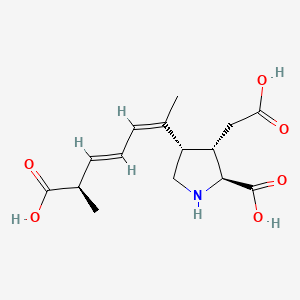

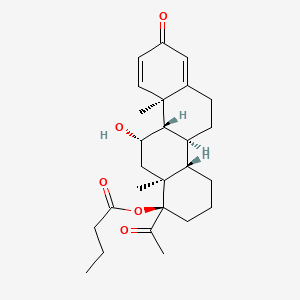

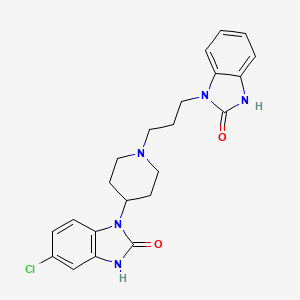

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.